9,10-Distyrylanthracene
Overview
Description
9,10-Distyrylanthracene is an organic compound known for its unique photophysical properties, particularly its aggregation-induced emission (AIE).
Preparation Methods
Synthetic Routes and Reaction Conditions: 9,10-Distyrylanthracene can be synthesized through a Heck reaction, which involves the coupling of styrene derivatives with 9,10-dibromoanthracene in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 80°C to 120°C, and requires a base such as triethylamine or potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Heck reaction remains a viable approach for large-scale synthesis. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 9,10-Distyrylanthracene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
9,10-Distyrylanthracene has a wide range of scientific research applications, including:
Optoelectronics: Used in organic light-emitting diodes (OLEDs) due to its high fluorescence quantum yield and solid-state emission properties.
Chemical Sensing: Utilized in chemical sensors for detecting various analytes, benefiting from its aggregation-induced emission properties.
Materials Science: Applied in the development of molecular crystals with high solid-state fluorescence efficiency and uniaxial orientation.
Mechanism of Action
The mechanism of action of 9,10-distyrylanthracene is primarily based on its photophysical properties. Upon excitation, the compound undergoes intramolecular rotation around the vinyl moiety, leading to a planar structure that enhances fluorescence emission . The aggregation-induced emission is attributed to the suppression of nonradiative deactivation pathways through molecular stacking . This results in a high fluorescence quantum yield in the aggregated state .
Comparison with Similar Compounds
- 9,10-Dithienylanthracene
- 9,10-Difurylanthracene
- 9,10-Dipyrrylanthracene
- 9,10-Di-(N-t-butyloxycarboryl-2-pyrryl)anthracene
Comparison: Compared to these similar compounds, 9,10-distyrylanthracene exhibits unique properties such as higher fluorescence quantum yield and better solid-state emission efficiency . Its ability to form large, high-quality single crystals with strong fluorescence emission makes it particularly valuable for optoelectronic applications .
Properties
IUPAC Name |
9,10-bis[(E)-2-phenylethenyl]anthracene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-22H/b21-19+,22-20+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOLNSMRZSCCFZ-FLFKKZLDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C3C(=C(C4=CC=CC=C24)/C=C/C5=CC=CC=C5)C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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